5-bromo-6-iodo-1H-indole
Overview
Description
5-Bromo-6-iodo-1H-indole is a compound with the molecular weight of 321.94 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H5BrIN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H
. This code provides a specific text string that represents a chemical structure. It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Scientific Research Applications
Sequential Sonogashira and Suzuki Cross-Coupling Reactions
5-bromo-6-iodo-1H-indole has been explored for its reactivity and selectivity in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. Research has demonstrated that sequential Sonogashira-Sonogashira, Sonogashira-Suzuki, and Suzuki-Sonogashira reactions with 5-bromo-6-iodo-1H-indoles or indazoles can yield a large range of new functionalized indoles and indazoles. These compounds are considered potential 5-HT receptor ligands, indicating their relevance in developing pharmaceutical agents (Witulski et al., 2005).
Regioselective C(sp2)-H Dual Functionalization
Another application involves the regioselective C(sp2)-H dual functionalization of indoles, where this compound derivatives undergo bromo-amination via the 1,3-migration of imide groups on indolyl(phenyl)iodonium imides. This process has been developed to provide 2-bis(sulfonyl)amino-3-bromo-indoles under metal-free conditions (Moriyama et al., 2015).
Synthesis of Indolo[2,1-a]isoquinolines
The compound also serves as a precursor in the synthesis of indolo[2,1-a]isoquinolines via copper-catalyzed C–C coupling and cyclization with 1,3-diketones. This synthesis method highlights the versatility of 5-bromo-6-iodo-1H-indoles in facilitating the formation of complex heterocyclic structures (Lee et al., 2018).
Photoreactive (3-trifluoromethyl)diazirinyl Indole Derivatives
In the realm of biochemistry and chemical biology, this compound derivatives have been used to synthesize 5- and 6-trifluoromethyldiazirinyl indoles for the first time. These compounds act as mother skeletons for the comprehensive synthesis of various bioactive indole metabolites, which can be utilized in biological functional analysis as diazirine-based photoaffinity labels (Murai et al., 2012).
Molecular Structure and Interactions
A study focusing on the molecular structure and interactions of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole showcased the utility of this compound derivatives in understanding crystal structure, Hirshfeld surface analysis, and thermal stability. This research provides insight into the physicochemical properties and stability of indole-based compounds, relevant for material science and molecular engineering applications (Barakat et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, to which this compound belongs, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties .
Action Environment
It is known that the compound should be stored in a dark place, in dry conditions, and at a temperature of 2-8°c .
Biochemical Analysis
Biochemical Properties
5-Bromo-6-Iodo-1H-Indole, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities
Molecular Mechanism
Like other indole derivatives, it may bind with high affinity to multiple receptors, influencing various biochemical pathways
Properties
IUPAC Name |
5-bromo-6-iodo-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrIN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBYXSFYQDBLEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646818 | |
Record name | 5-Bromo-6-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-06-5 | |
Record name | 5-Bromo-6-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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